molecular formula C12H13NO B13171771 3-(1,2,3,6-Tetrahydropyridin-4-YL)benzaldehyde

3-(1,2,3,6-Tetrahydropyridin-4-YL)benzaldehyde

Cat. No.: B13171771
M. Wt: 187.24 g/mol
InChI Key: YFFLJOGVRRGNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,2,3,6-Tetrahydropyridin-4-YL)benzaldehyde is an organic compound with the molecular formula C12H13NO It is a derivative of benzaldehyde, where the benzene ring is substituted with a 1,2,3,6-tetrahydropyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3,6-Tetrahydropyridin-4-YL)benzaldehyde typically involves the reaction of benzaldehyde with 1,2,3,6-tetrahydropyridine under specific conditions. One common method is the condensation reaction, where benzaldehyde and 1,2,3,6-tetrahydropyridine are reacted in the presence of an acid catalyst. The reaction is carried out at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3,6-Tetrahydropyridin-4-YL)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1,2,3,6-Tetrahydropyridin-4-YL)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,2,3,6-Tetrahydropyridin-4-YL)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2,3,6-Tetrahydropyridin-4-YL)benzaldehyde is unique due to its specific combination of the tetrahydropyridine ring and benzaldehyde group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

3-(1,2,3,6-tetrahydropyridin-4-yl)benzaldehyde

InChI

InChI=1S/C12H13NO/c14-9-10-2-1-3-12(8-10)11-4-6-13-7-5-11/h1-4,8-9,13H,5-7H2

InChI Key

YFFLJOGVRRGNOC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CC=CC(=C2)C=O

Origin of Product

United States

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